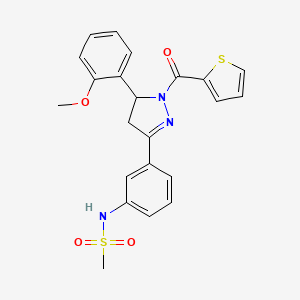

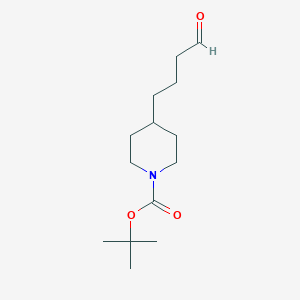

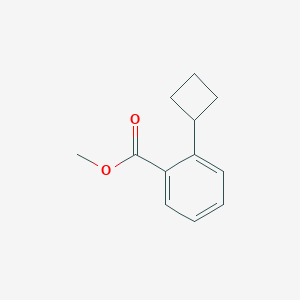

![molecular formula C14H12N2O6S B2366666 methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 477579-02-5](/img/structure/B2366666.png)

methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds. They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Thiophene derivatives are used in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One of the significant synthetic methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular structure of thiophene derivatives can vary based on the substituents attached to the thiophene ring.Chemical Reactions Analysis

The nature of the sulfur reagent makes an essential impact on reaction selectivity. For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction, producing 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Wissenschaftliche Forschungsanwendungen

Organic Semiconductors and OLEDs

Thiophene derivatives play a crucial role in the field of organic electronics . They are utilized in the development of organic semiconductors , which find applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These materials exhibit excellent charge transport properties, making them suitable for electronic devices .

Corrosion Inhibitors

Thiophene-based compounds, including our target molecule, have been investigated as corrosion inhibitors . Their ability to protect metal surfaces from corrosion makes them valuable in industrial applications, especially in preventing degradation of materials exposed to harsh environments .

Pharmacological Properties

Thiophene derivatives exhibit various pharmacological properties, making them interesting for drug discovery:

- Anticancer : Some thiophene-containing compounds have demonstrated anticancer activity, potentially inhibiting tumor growth .

- Anti-inflammatory : Certain thiophene analogs possess anti-inflammatory properties, which could be relevant for treating inflammatory diseases .

- Antimicrobial : Thiophenes have been explored as antimicrobial agents, showing promise against bacteria and fungi .

- Antihypertensive and Anti-atherosclerotic : Other thiophene-based molecules exhibit antihypertensive and anti-atherosclerotic effects, contributing to cardiovascular health .

Drug Examples

- **Suprofen**: A nonsteroidal anti-inflammatory drug, suprofen contains a 2-substituted thiophene framework[^1^][1]. - **Articaine**: Used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, articaine features a 2,3,4-trisubstituted thiophene structure[^1^][1]. These applications highlight the versatility and significance of thiophene derivatives in both scientific research and practical applications. Researchers continue to explore novel synthetic strategies and evaluate the biological activities of these compounds . If you need further information or have additional questions, feel free to ask! 😊

Wirkmechanismus

Zukünftige Richtungen

Thiophene-based analogs have been the subject of extensive research due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis of new thiophene derivatives and their potential applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

methyl 2-[(5-nitrofuran-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6S/c1-21-14(18)11-7-3-2-4-9(7)23-13(11)15-12(17)8-5-6-10(22-8)16(19)20/h5-6H,2-4H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKCGVZTDKZYIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

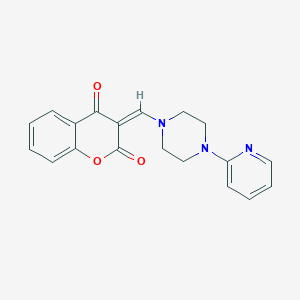

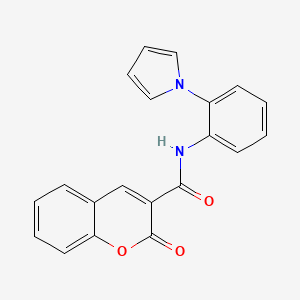

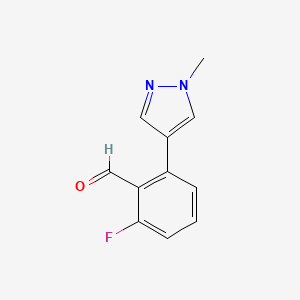

![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B2366586.png)

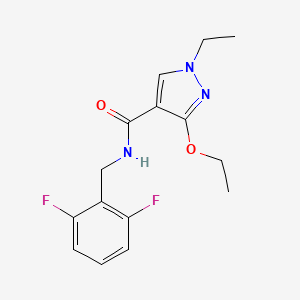

![2-{(E)-[(4-butylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2366598.png)

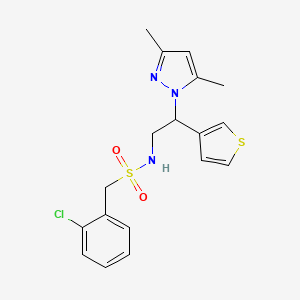

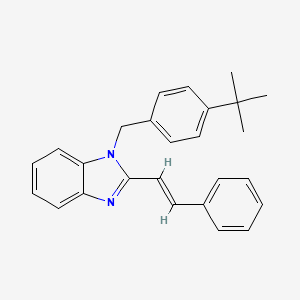

![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2366601.png)